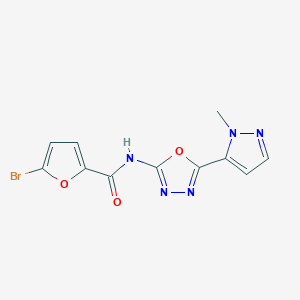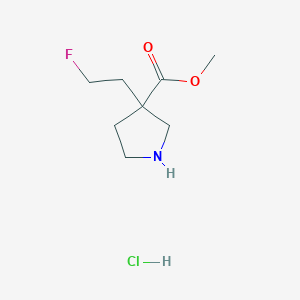
3-(2-fluoroetil)pirrolidina-3-carboxilato de metilo; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H15ClFNO2 and its molecular weight is 211.66. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el uso de derivados de EN300-26860925 como posibles agentes anticancerígenos. El andamiaje de pirrolidina ofrece diversidad estructural, y las modificaciones pueden mejorar la citotoxicidad contra las células cancerosas .
- Los derivados de EN300-26860925 han demostrado ser prometedores como agentes antimicrobianos. Su actividad contra bacterias, hongos y otros patógenos se ha investigado, lo que los convierte en posibles candidatos para nuevos antibióticos .
- El sistema cíclico de pirrolidina ha llamado la atención debido a su posible papel en el tratamiento de trastornos neurológicos. Los derivados de EN300-26860925 pueden exhibir efectos neuroprotectores o modular las vías de los neurotransmisores .
- Algunos estudios sugieren que los derivados de EN300-26860925 poseen propiedades antiinflamatorias. Estos compuestos podrían explorarse más a fondo por su potencial en el manejo de las afecciones inflamatorias .
- Los investigadores han investigado nuevos métodos sintéticos para la construcción de derivados de pirrolidina. EN300-26860925 sirve como un bloque de construcción interesante en la química heterocíclica, contribuyendo al desarrollo de nuevas rutas sintéticas .
- Los derivados de EN300-26860925 pueden servir como puntos de partida para el diseño de fármacos. Al modificar los sustituyentes en el anillo de pirrolidina, los investigadores pueden optimizar las propiedades farmacocinéticas y mejorar la bioactividad .
Agentes Anticancerígenos
Actividad Antimicrobiana
Trastornos Neurológicos
Propiedades Antiinflamatorias
Química Heterocíclica
Diseño y Optimización de Fármacos
Propiedades
IUPAC Name |
methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(2-4-9)3-5-10-6-8;/h10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERFEGSUWOCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
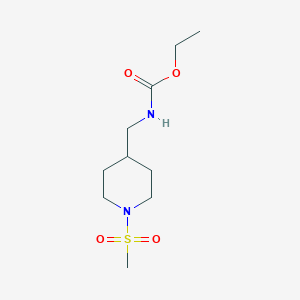
![N-(2,5-difluorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2547058.png)
![5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2547060.png)
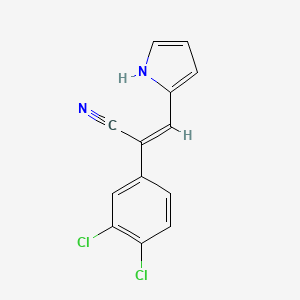

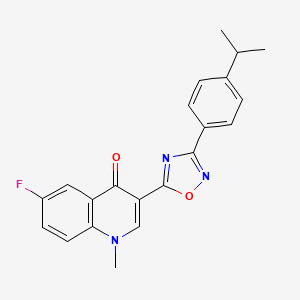
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
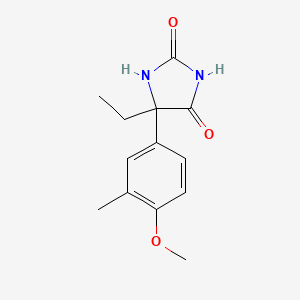
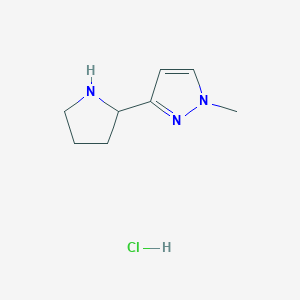

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
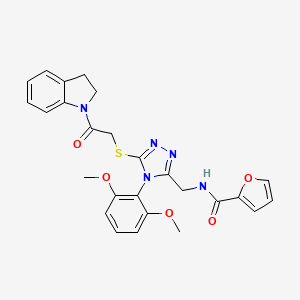
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)
